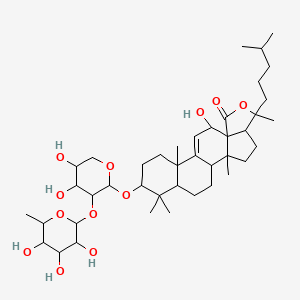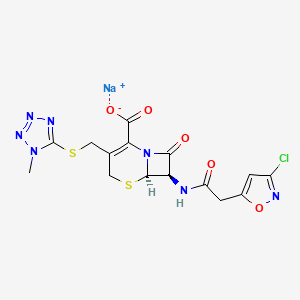
Arsenazo I
Overview
Description
Arsenazo I is a chemical compound with the linear formula (HO)2C10H3(SO3R)2N=NC6H4As(O)(OR)2, where R = 3Na and 1H . It is known for its chelating action and has been used for analytical purposes .
Molecular Structure Analysis
The molecular formula of Arsenazo I is C16H13AsN2O11S2 . The exact mass is 547.917671 g/mol . The structure includes hydrogen bond donor count of 6 and hydrogen bond acceptor count of 13 .Chemical Reactions Analysis
Arsenazo I is known for its chelating action and has been used for analytical purposes . It has been used in resonance light scattering techniques for the determination of protein .Physical And Chemical Properties Analysis
Arsenazo I has a molecular weight of 548.3 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 13 .Scientific Research Applications
1. Electrochemical Anodizing
- Summary of Application: Arsenazo I is used as an additive in the electrochemical anodizing of pure aluminum foil in malonic acid .
- Methods of Application: The process involves the dissolution of aluminum, which increases with the concentration of Arsenazo I. The addition of Arsenazo I leads to an increase in the volume expansion factor due to the incorporation of organic compounds and an increased number of hydroxyl groups in the porous aluminum oxide film .
- Results or Outcomes: At a current density of 15 mA·cm −2 and an Arsenazo I concentration of 3.5 g·L −1, the carbon content in the anodic alumina of 49 at. % was achieved . An increase in the current density and concentration of Arsenazo I caused the formation of an arsenic-containing compound with the formula Na 1,5 Al 2 (OH) 4,5 (AsO 4) 3 ·7H 2 O in the porous aluminum oxide film phase .
2. Sorption Behavior Study
- Summary of Application: Arsenazo I is used to study the sorption behavior of Th (IV) and U (VI) from solutions .
- Methods of Application: Three different types of ion exchangers namely Dowex-50 WX8, AG-2X8 and Chelex-100 are used to study the sorption behavior of Th (IV) and U (VI) from solutions of Arsenazo-I .
- Results or Outcomes: Possible species sorbed on these resins or present in solutions of U (VI)-and Th (IV)-Arsenazo-I at different concentrations and at different hydrogen ion concentrations are identified . From the obtained data, optimal conditions for separating the two elements are recommended .
3. Anodizing of Metals
- Summary of Application: Arsenazo I is used in the anodizing of metals, specifically aluminum. This process contributes to nanotechnology and nanofabrication .
- Methods of Application: The anodizing process involves the dissolution of aluminum, which increases with the concentration of Arsenazo I. The addition of Arsenazo I leads to an increase in the volume expansion factor due to the incorporation of organic compounds and an increased number of hydroxyl groups in the porous aluminum oxide film .
- Results or Outcomes: The process results in the formation of peculiar porous aluminum oxide films .
4. Photometric Determination of Uranyl Ion
- Summary of Application: Arsenazo I is used in the photometric determination of uranyl ion .
- Methods of Application: Gold nanoparticles (AuNPs) are functionalized with Arsenazo I via reductive synthesis of AuNPs in the presence of Arsenazo I .
- Results or Outcomes: The indicator dye is shown to be immobilized on the AuNPs via interaction between gold and sulfo groups .
5. Complexing Sorbents
- Summary of Application: Arsenazo I is used in the development of complexing sorbents, which have the capability of adsorbing bisazo compound metal ions from acid solutions .
- Methods of Application: The process involves the use of calcium salts as activators, which significantly increase the yields of both Arsenazo III and the complexing sorbents .
- Results or Outcomes: The use of these complexing sorbents has been found to be comparable in efficiency to organic coprecipitating agents, and the preconcentration technique is reasonably simple .
6. Photometric Determination of Certain Elements
- Summary of Application: Arsenazo I and other azo compounds are used in the photometric determination of certain elements .
- Methods of Application: The process involves the use of Arsenazo III and its analogs, which were introduced into analytical practice for the determination of more than 50 chemical elements .
- Results or Outcomes: Unique analytical properties of Arsenazo III were studied in detail both in practice and theory. The reagent is widely used in industry and scientific research for the photometric determination of U, Th, Zr, Hf, Pd, Sc, Pa, Np, Pu, Am, Cm etc .
Safety And Hazards
Future Directions
Arsenazo I has been used in the anodizing of metals, contributing to nanotechnology and nanofabrication . The addition of Arsenazo I to the anodizing process of pure aluminum foil in malonic acid led to an increase in the volume expansion factor due to the incorporation of organic compounds and an increased number of hydroxyl groups in the porous aluminum oxide film .
properties
IUPAC Name |
3-[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13AsN2O11S2/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZWLEZSGOTSHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13AsN2O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101047993 | |
| Record name | Arsenazo I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Acros Organics MSDS] | |
| Record name | Arsenazo I | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11975 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Arsenazo I | |
CAS RN |
520-10-5, 3547-38-4 | |
| Record name | Arsenazo I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenazo I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 3-((o-arsonophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003547384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenazo I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium 2-(-hydrogen arsonatophenylazo)-1,8-dihydroxynaphthalene-3,6-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![16-[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-8-one](/img/structure/B1667538.png)







